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molecular formula C6H11NO3 B1283481 4-(2-Hydroxyethyl)morpholin-3-one CAS No. 41036-01-5

4-(2-Hydroxyethyl)morpholin-3-one

Cat. No. B1283481
M. Wt: 145.16 g/mol
InChI Key: NLQNYAFMZKEJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Dissolve 4-(2-benzyloxy-ethyl)-morpholin-3-one (1.7 g, 7.23 mmol) in ethanol (25 mL) and add 5% Pd/C (0.30 g). Hydrogenate at 60 psi overnight, filter the black mixture through Celite®, and wash the Celite® with additional ethanol (approximately 10 mL). Concentrate the filtrate to give the title compound as an oil (0.7 g, 70%). MS (ES+) 146.3 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 4.11 (s, 2H), 3.83 (t, 2H, J=5.1 Hz), 3.73 (t, 2H, J=5.3 Hz), 3.49 (t, 2H, J=5.3 Hz), 3.43 (t, 2H, J=5.1 Hz), 3.12 (s, 1H).
Name
4-(2-benzyloxy-ethyl)-morpholin-3-one
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][O:14][CH2:13][C:12]1=[O:17])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][O:14][CH2:13][C:12]1=[O:17]

Inputs

Step One
Name
4-(2-benzyloxy-ethyl)-morpholin-3-one
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN1C(COCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Hydrogenate at 60 psi overnight, filter the black mixture through Celite®
Duration
8 (± 8) h
WASH
Type
WASH
Details
wash the Celite® with additional ethanol (approximately 10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(COCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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